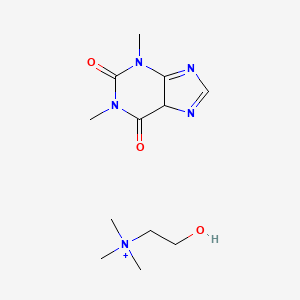
1,3-Dimethyl-2-oxopurin-6-olate,2-hydroxyethyl(trimethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxtriphylline is synthesized by reacting theophylline with choline. The reaction typically involves the formation of a salt between theophylline and choline under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, oxtriphylline is produced by combining theophylline and choline in large-scale reactors. The reaction mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxtriphylline undergoes several types of chemical reactions, including:
Oxidation: Oxtriphylline can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the theophylline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various theophylline derivatives and degradation products .
Applications De Recherche Scientifique
Oxtriphylline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Industry: Used in the formulation of pharmaceutical products for respiratory diseases.
Mécanisme D'action
Oxtriphylline works by releasing theophylline in the body, which then acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to the relaxation of bronchial smooth muscles, dilation of pulmonary blood vessels, and reduced airway responsiveness to allergens and other stimuli .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound of oxtriphylline, used for similar indications.
Aminophylline: Another theophylline derivative used as a bronchodilator.
Dyphylline: A xanthine derivative with bronchodilator properties.
Uniqueness
Oxtriphylline is unique in that it combines the properties of theophylline with the added benefits of choline, which may enhance its bioavailability and therapeutic effects .
Propriétés
Formule moléculaire |
C12H22N5O3+ |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
1,3-dimethyl-5H-purine-2,6-dione;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3-4H,1-2H3;7H,4-5H2,1-3H3/q;+1 |
Clé InChI |
OWLKGGHEWDLKNS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NC2C(=O)N(C1=O)C.C[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


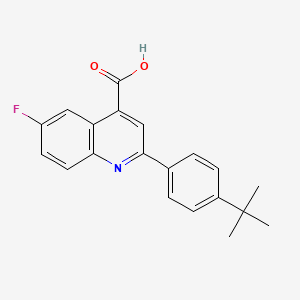
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

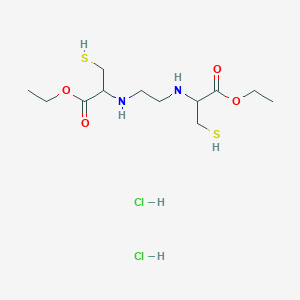
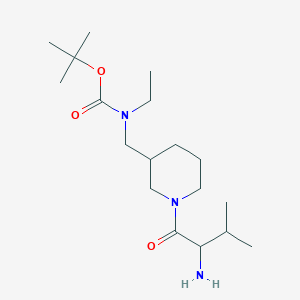
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14793480.png)
![3-[1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid](/img/structure/B14793487.png)
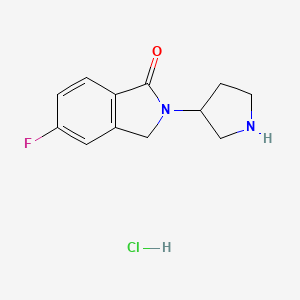
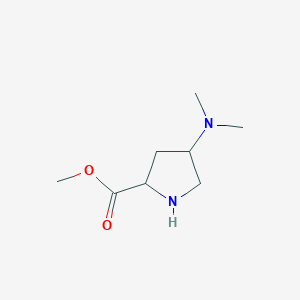
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid](/img/structure/B14793504.png)
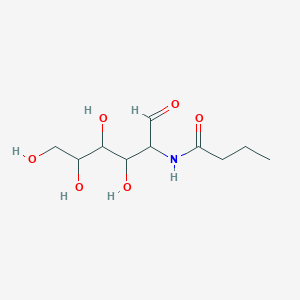
![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)

![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)
